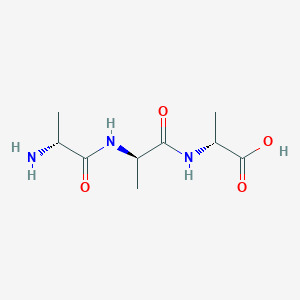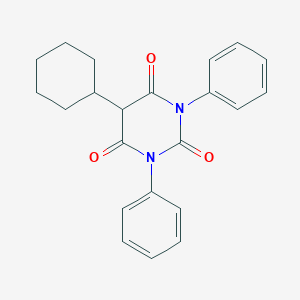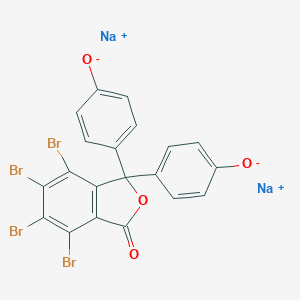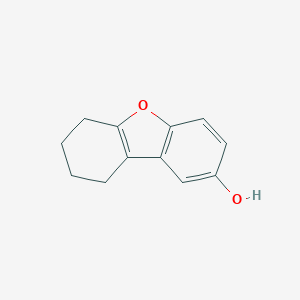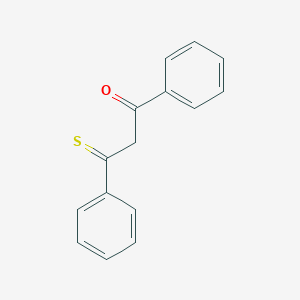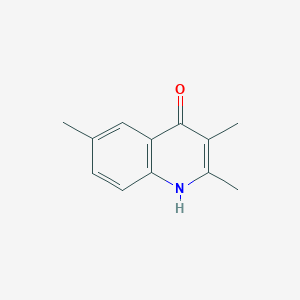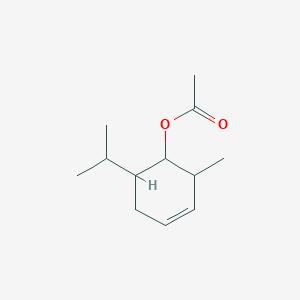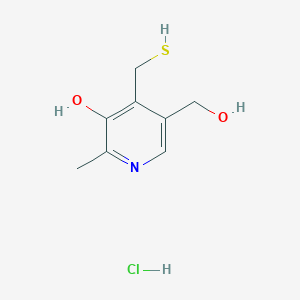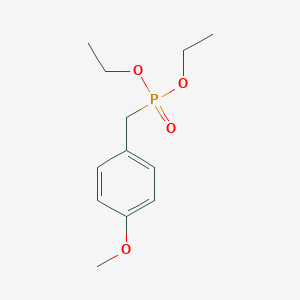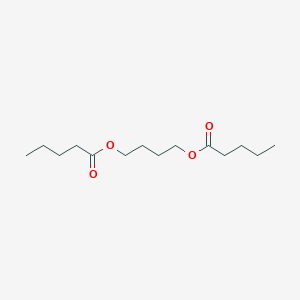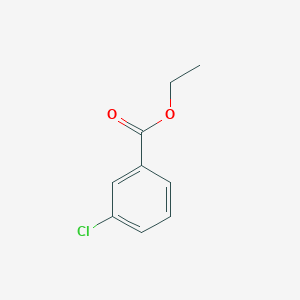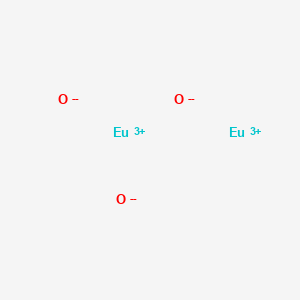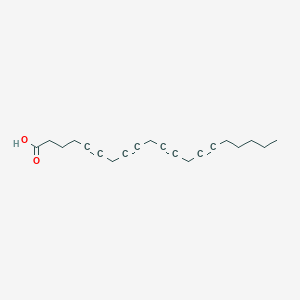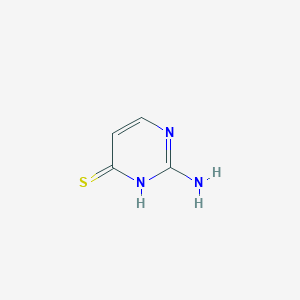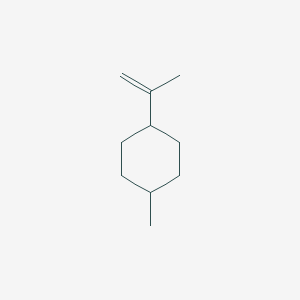
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, also known as limonene, is a cyclic terpene that is commonly found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is used in various products such as perfumes, cleaning agents, and food flavorings. In recent years, limonene has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
作用机制
The mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. However, it is believed to exert its therapeutic effects through various pathways such as modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.
生化和生理效应
Limonene has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant properties and has been found to scavenge free radicals and prevent oxidative damage to cells.
实验室实验的优点和局限性
Limonene has several advantages as a laboratory reagent. It is readily available and inexpensive, making it an attractive option for researchers. It is also relatively non-toxic and has low volatility, making it easy to handle. However, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- has a strong odor that can interfere with experiments and may require special handling procedures. It is also prone to oxidation and may require storage under inert conditions.
未来方向
Limonene has several potential applications in various fields. In medicine, it has been proposed as a potential treatment for various diseases such as cancer, liver diseases, and diabetes. In agriculture, it has been found to have insecticidal and herbicidal properties and may be used as an alternative to synthetic pesticides. In industry, it has been used as a solvent and may have applications in the production of bioplastics and biofuels. Future research may focus on the development of new synthesis methods for Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields.
Conclusion:
Limonene is a cyclic terpene that has gained attention in the scientific community due to its potential therapeutic properties and applications in various fields. It can be synthesized from β-pinene and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Limonene has several advantages as a laboratory reagent but may require special handling procedures due to its strong odor and susceptibility to oxidation. Future research may focus on the development of new synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in medicine, agriculture, and industry.
合成方法
Limonene can be extracted from citrus fruit rinds by steam distillation or cold pressing. However, these methods yield low amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and are not suitable for large-scale production. Chemical synthesis of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the isomerization of β-pinene, which is a byproduct of turpentine production. The isomerization reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. This method yields high amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and is widely used in the industry.
科学研究应用
Limonene has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Limonene has been found to inhibit the growth of cancer cells in various types of cancer such as breast, lung, and colon cancer. It also has a protective effect on the liver and has been used as a treatment for liver diseases such as hepatitis and cirrhosis.
属性
CAS 编号 |
1124-27-2 |
|---|---|
产品名称 |
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- |
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
InChI 键 |
OLZFGHOLNXRJEC-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
规范 SMILES |
CC1CCC(CC1)C(=C)C |
其他 CAS 编号 |
6252-33-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



